Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
CAS No.: 106928-50-1
Cat. No.: VC20814637
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106928-50-1 |
---|---|
Molecular Formula | C11H19NO4 |
Molecular Weight | 229.27 g/mol |
IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
Standard InChI | InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14) |
Standard InChI Key | APXWRHACXBILLH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC=C)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC=C)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is characterized by specific physical and chemical properties that make it valuable for synthetic applications. This compound is identified by CAS number 106928-50-1 and possesses a molecular formula of C11H19NO4 with a molecular weight of 229.27 g/mol . Its physical state is typically described as a colorless to yellow oil, with the exact appearance potentially varying depending on enantiomeric purity.
Key Physical and Chemical Properties
The compound's fundamental properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 106928-50-1 |
Molecular Formula | C11H19NO4 |
Molecular Weight | 229.27 g/mol |
Physical State | Colorless to yellow oil |
Storage Recommendation | 2-8°C in sealed environment |
IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
The structure features several functional groups that contribute to its chemical versatility. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the amine functionality, while the methyl ester enhances solubility in organic solvents. The terminal alkene in the pent-4-enoate moiety serves as a site for potential further functionalization, making this compound particularly valuable in multi-step synthetic processes.
Synthesis and Preparation Methods
The preparation of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves a multi-step synthetic process that requires careful control of reaction conditions to ensure high yields and purity.
Synthetic Routes
The synthesis generally follows these key steps:
Protection of the Amino Group
The process typically begins with an appropriate precursor, such as allyl glycine. The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This reaction is carried out in an organic solvent such as dichloromethane, often at controlled temperatures to minimize side reactions.
Esterification Process
Following protection of the amine, the carboxylic acid group undergoes esterification using methanol and a suitable catalyst. This may involve sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC). The esterification process enhances the compound's solubility profile and provides protection for the carboxylic acid functionality.
Industrial Production Considerations
In larger-scale industrial settings, the synthesis of this compound may be optimized using continuous flow reactors that allow for precise control over reaction conditions. These advanced production methods can significantly improve yield and purity while reducing waste and resource consumption. Quality control measures typically involve spectroscopic analysis, particularly nuclear magnetic resonance (NMR), to confirm structural integrity.
Applications in Organic Synthesis
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate serves as a valuable building block across multiple domains of synthetic chemistry, with particular significance in peptide synthesis and medicinal chemistry applications.
Role in Peptide Chemistry
This compound is extensively employed in peptide synthesis, where the Boc-protected amine allows for controlled peptide bond formation. The methyl ester functionality provides orthogonal protection of the carboxylic acid group, enabling selective deprotection strategies that are essential for complex peptide assembly.
Medicinal Chemistry Applications
Stereochemical Significance
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate exists in distinct stereoisomeric forms, each with unique properties and applications in stereoselective synthesis.
Enantiomeric Forms
Two primary enantiomers of this compound have been documented:
-
(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS: 150652-96-3)
-
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS: 89985-87-5)
These stereoisomers differ in their three-dimensional spatial arrangement and exhibit distinct properties that can be crucial in asymmetric synthesis applications.
Implications for Stereoselective Synthesis
The availability of both enantiomers enables researchers to select the appropriate stereoisomer based on synthetic requirements, particularly when stereochemical control is essential for biological activity . This stereochemical versatility is especially valuable in pharmaceutical research and development, where specific stereochemistry often correlates with therapeutic efficacy.
Related Compounds and Structural Analogs
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate belongs to a broader family of protected amino acid derivatives with structural similarities and related applications.
Structurally Related Compounds
A notable structural analog is Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate (CAS: 1260640-70-7), which features an oxo group instead of the terminal alkene. This ketone derivative offers distinct reactivity patterns while maintaining the core protected amino acid structure.
Comparative Reactivity Profiles
The reactivity differences between Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate and its analogs primarily arise from variations in functional groups beyond the protected amine backbone. While the terminal alkene in Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate offers opportunities for addition reactions, the ketone functionality in Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate presents possibilities for nucleophilic addition and reduction.
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